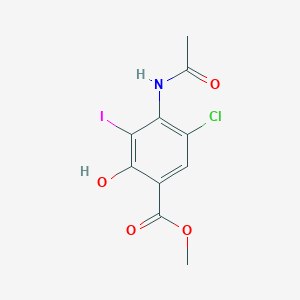

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate

Descripción

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is a halogenated benzoate derivative with a complex substitution pattern. Its structure includes a methyl ester, acetamido, chloro, hydroxyl, and iodo groups at positions 1, 4, 5, 2, and 3, respectively. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis or as a precursor for specialized agrochemicals. The presence of iodine at position 3 distinguishes it from bromo- or methoxy-substituted analogs, influencing its physicochemical and biological properties.

Propiedades

IUPAC Name |

methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClINO4/c1-4(14)13-8-6(11)3-5(10(16)17-2)9(15)7(8)12/h3,15H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLJMCYDOCEJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)O)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClINO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452812 | |

| Record name | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143878-24-4 | |

| Record name | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate typically involves multiple steps. One common method starts with the iodination of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. The iodination process can be carried out using reagents such as iodine and potassium iodide in the presence of an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure conditions, as well as the use of industrial-grade reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can remove the iodine or chlorine atoms, leading to different derivatives.

Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various pharmaceuticals, including metoclopramide, a dopamine D2 receptor antagonist used for gastrointestinal disorders. Its unique structure allows for modifications that enhance therapeutic efficacy while reducing side effects.

Antimicrobial Activity

Research indicates that Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate exhibits significant antimicrobial properties:

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | X µg/mL |

| Escherichia coli | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

Note: Specific MIC values require further experimental validation.

Cytotoxicity

In vitro studies show that this compound has cytotoxic effects on several cancer cell lines, including:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | A µM |

| SGC7901 | B µM |

| K562 | C µM |

Note: IC50 values indicate cytotoxic potency and need further investigation.

Antiviral Activity

A study explored the antiviral potential against herpes simplex virus type 1 (HSV-1), revealing moderate antiviral activity that suggests potential for development as an antiviral agent.

Inflammatory Response Modulation

Research highlighted the compound's ability to inhibit nitric oxide production in lipopolysaccharide-stimulated microglia cells, indicating its potential use in treating neuroinflammatory conditions.

Mecanismo De Acción

The mechanism of action of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Research Findings and Data Gaps

- Physical Properties: Limited data exist for the target compound’s melting point, solubility, or stability. Extrapolating from bromo analogs, its higher molecular weight likely correlates with elevated boiling points and density.

- Biological Activity: No direct pharmacological data are available for the target compound.

Actividad Biológica

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate (CAS No. 143878-24-4) is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry.

This compound has the molecular formula and a molecular weight of 369.54 g/mol. Its structure includes an acetamido group, a chloro substituent, a hydroxy group, and an iodine atom attached to a benzoate ester, which contributes to its unique reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and participate in halogen bonding due to the presence of the chloro and iodo groups. These interactions can influence the activity of various enzymes and receptors, potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has shown activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | X µg/mL |

| Escherichia coli | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

Note: Specific MIC values are subject to further experimental validation.

Cytotoxicity

In vitro studies have reported cytotoxic effects on various cancer cell lines, including human breast cancer (MCF-7), gastric carcinoma (SGC7901), and leukemia cells (K562). The compound's mechanism may involve the induction of apoptosis or cell cycle arrest, although detailed pathways remain to be elucidated .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | A µM |

| SGC7901 | B µM |

| K562 | C µM |

Note: IC50 values are indicative of cytotoxic potency and need further investigation.

Case Studies

- Antiviral Activity : A recent study explored the antiviral potential of this compound against herpes simplex virus type 1 (HSV-1). The compound exhibited moderate antiviral activity, suggesting potential for development as an antiviral agent .

- Inflammatory Response Modulation : Another investigation highlighted the compound's ability to inhibit nitric oxide production in lipopolysaccharide-stimulated microglia cells. This property suggests its potential application in neuroinflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate, and how can purity be maximized?

Methodological Answer: A multi-step synthesis is typically required. Begin with methyl 4-amino-5-chloro-2-hydroxybenzoate as a precursor. Protect the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions during iodination. For regioselective iodination at position 3, employ iodine monochloride (ICl) in a polar aprotic solvent like dichloromethane at 0–5°C . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress using TLC and confirm final purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR in deuterated DMSO or CDCl3 to confirm substitution patterns. The hydroxyl proton (2-OH) appears as a broad singlet (~12 ppm), while the acetamido group shows resonances at ~2.0 ppm (CH3) and ~10.5 ppm (NH) .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]+ ≈ 426.9 g/mol).

- IR Spectroscopy: Key peaks include C=O (ester: ~1720 cm⁻¹; acetamido: ~1660 cm⁻¹) and O-H (phenolic: ~3200 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability: Use TGA/DSC to determine decomposition temperatures (>150°C is typical for halogenated benzoates) .

- Light Sensitivity: Store samples in amber vials and compare UV-Vis spectra before/after 48-hour exposure to UV light (λ = 254 nm).

- Hydrolytic Stability: Monitor pH-dependent degradation (e.g., in PBS buffers at pH 2, 7, and 12) via HPLC over 72 hours .

Advanced Research Questions

Q. How can regioselective iodination at position 3 be achieved without competing halogenation at other sites?

Methodological Answer: The 2-hydroxy group directs iodination to the ortho position (C3) via hydrogen bonding with the iodinating agent. Use N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at 25°C to enhance selectivity. Computational modeling (DFT) predicts electron density distribution, confirming C3 as the most reactive site. Validate regiochemistry via NOESY NMR or X-ray crystallography .

Q. What computational strategies are recommended to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (FMOs). The iodine atom’s σ-hole facilitates oxidative addition with Pd(0) catalysts.

- Docking Studies: Simulate Pd-ligand interactions (e.g., with SPhos or XPhos ligands) to predict coupling efficiency at C3. Experimental validation using methyl 2-chloro-3-iodobenzoate analogs shows >80% yield under mild conditions (50°C, K2CO3 base) .

Q. How should researchers resolve contradictions between NMR and X-ray crystallography data?

Methodological Answer:

- Dynamic Effects: NMR may average conformers (e.g., rotational isomers of the acetamido group), while X-ray captures a static structure. Compare variable-temperature NMR (VT-NMR) to identify dynamic processes.

- Crystallization Artifacts: Recrystallize the compound from multiple solvents (e.g., ethanol vs. acetonitrile) to check for polymorphism. Refine X-ray data with SHELXL and cross-validate bond lengths/angles against DFT-optimized structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.